molecular formula C13H12N2O3 B14248098 3-(Benzylamino)-4-nitrophenol CAS No. 181361-96-6

3-(Benzylamino)-4-nitrophenol

Cat. No.: B14248098
CAS No.: 181361-96-6
M. Wt: 244.25 g/mol
InChI Key: ZGWLDFMHVIZVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)-4-nitrophenol is an organic compound that features a benzylamino group and a nitrophenol moiety

Preparation Methods

The synthesis of 3-(Benzylamino)-4-nitrophenol typically involves multi-step organic reactions. One common method includes the nitration of phenol to introduce the nitro group, followed by the introduction of the benzylamino group through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

3-(Benzylamino)-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides.

Scientific Research Applications

3-(Benzylamino)-4-nitrophenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and protein binding due to its functional groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, while the nitrophenol moiety can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(Benzylamino)-4-nitrophenol include other nitrophenol derivatives and benzylamino compounds. For example:

    4-Nitrophenol: Lacks the benzylamino group but shares the nitrophenol moiety.

    Benzylamine: Contains the benzylamino group but lacks the nitrophenol moiety. The uniqueness of this compound lies in the combination of both functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

CAS No.

181361-96-6

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-(benzylamino)-4-nitrophenol

InChI

InChI=1S/C13H12N2O3/c16-11-6-7-13(15(17)18)12(8-11)14-9-10-4-2-1-3-5-10/h1-8,14,16H,9H2

InChI Key

ZGWLDFMHVIZVIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.